molecular formula C13H15N3O B12936905 (2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine CAS No. 805196-35-4

(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine

Cat. No.: B12936905
CAS No.: 805196-35-4
M. Wt: 229.28 g/mol
InChI Key: WZJCKUOFQBWJFR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine is an organic compound that features a methoxyphenyl group and a methylpyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine typically involves the reaction of 4-methoxybenzaldehyde with 1-methylpyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and pyrimidinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)ethanamine
  • 1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)propanamine

Uniqueness

1-(4-Methoxyphenyl)-N-(1-methylpyrimidin-2(1H)-ylidene)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

805196-35-4

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylpyrimidin-2-imine

InChI

InChI=1S/C13H15N3O/c1-16-9-3-8-14-13(16)15-10-11-4-6-12(17-2)7-5-11/h3-9H,10H2,1-2H3

InChI Key

WZJCKUOFQBWJFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=NC1=NCC2=CC=C(C=C2)OC

Origin of Product

United States

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